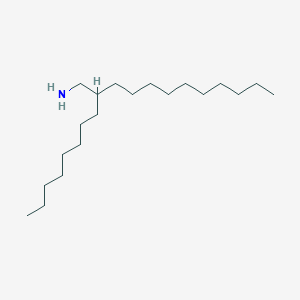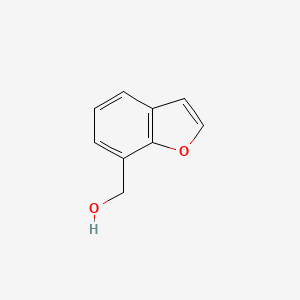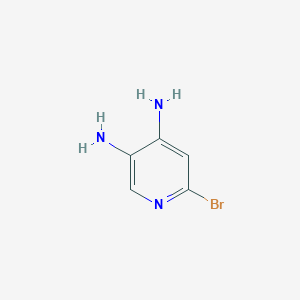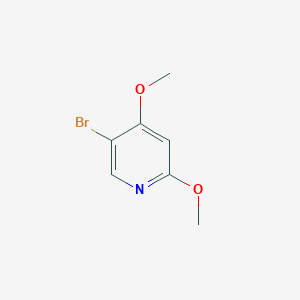![molecular formula C8H18N2O B1288255 [1-(2-Aminoethyl)piperidin-4-yl]methanol CAS No. 129999-62-8](/img/structure/B1288255.png)
[1-(2-Aminoethyl)piperidin-4-yl]methanol
Overview
Description
[1-(2-Aminoethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is significant in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with a variety of targets in the body, including various enzymes and receptors .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some piperidine derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, often through their interaction with enzymes and receptors .
Result of Action
Given that piperidine derivatives can interact with a variety of targets, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(2-Aminoethyl)piperidin-4-yl]methanol. These factors could include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
[1-(2-Aminoethyl)piperidin-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active site of enzymes, resulting in changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological response. Toxicity studies have indicated that high doses of the compound can lead to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the condensation reaction of 1-(2-aminoethyl)piperidine with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminoethyl)piperidin-4-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1-(2-Aminoethyl)piperidin-4-yl]methanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A closely related compound with similar chemical properties and applications.
4-Piperidinemethanol: Another piperidine derivative with comparable uses in organic synthesis and medicinal chemistry.
Uniqueness
[1-(2-Aminoethyl)piperidin-4-yl]methanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-(2-aminoethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPGIVPZQUNHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598123 | |
| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129999-62-8 | |
| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)







![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)

